(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
Brand Name:
Vulcanchem
CAS No.:
114416-29-4
VCID:
VC20869952
InChI:
InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1
SMILES:
C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1
Molecular Formula:
C13H11NO2
Molecular Weight:
213.23 g/mol
(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol
CAS No.: 114416-29-4
Cat. No.: VC20869952
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114416-29-4 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (7S,8S)-7,8-dihydrobenzo[f]quinoline-7,8-diol |
| Standard InChI | InChI=1S/C13H11NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-7,12-13,15-16H/t12-,13-/m0/s1 |
| Standard InChI Key | LSXFCKKEJKCERY-STQMWFEESA-N |
| Isomeric SMILES | C1=CC2=C(C=CC3=C2C=C[C@@H]([C@H]3O)O)N=C1 |
| SMILES | C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C=CC(C3O)O)N=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator